molecular formula C12H13ClN2O B2923025 2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile CAS No. 1536198-21-6

2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile

Cat. No.: B2923025
CAS No.: 1536198-21-6
M. Wt: 236.7
InChI Key: BJBPFHUCBBYMQO-UHFFFAOYSA-N
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Description

2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable pyridine derivative with chloroform in the presence of a strong base, followed by further modifications to introduce the tetramethyl groups and the carbonitrile functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted pyridine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

  • 2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine

  • Chloro (1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6 ... - MilliporeSigma

Uniqueness: 2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile stands out due to its specific structural features, such as the presence of the tetramethyl groups and the carbonitrile functionality

Properties

IUPAC Name

2-chloro-5,5,7,7-tetramethylfuro[3,4-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-11(2)8-5-7(6-14)10(13)15-9(8)12(3,4)16-11/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBPFHUCBBYMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(O1)(C)C)N=C(C(=C2)C#N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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